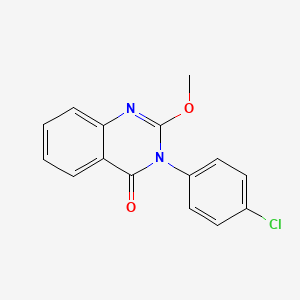
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-chlorophenyl group and a methoxy group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid, followed by cyclization and methoxylation The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders due to its bioactive properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester
- 3-(4-Chlorophenyl)-1-propanol
- 3-(4-Chlorophenoxy)propionic acid
Uniqueness
3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity towards certain molecular targets, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
640272-66-8 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-methoxyquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-15-17-13-5-3-2-4-12(13)14(19)18(15)11-8-6-10(16)7-9-11/h2-9H,1H3 |
Clé InChI |
DZCQFZDANBPUDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)

![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
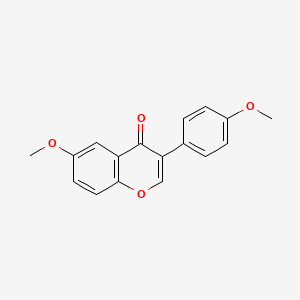
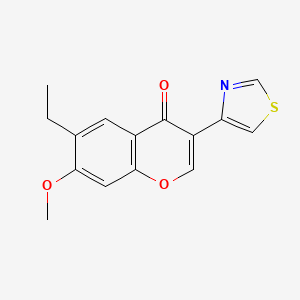
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
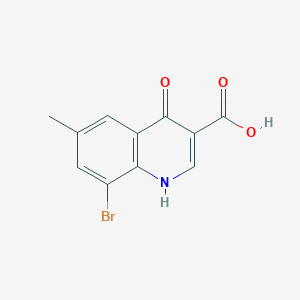
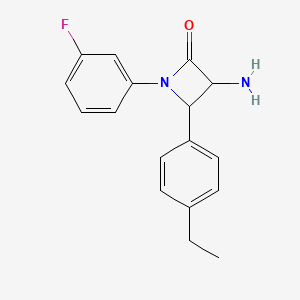

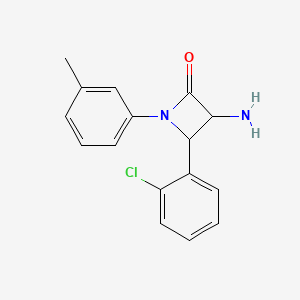

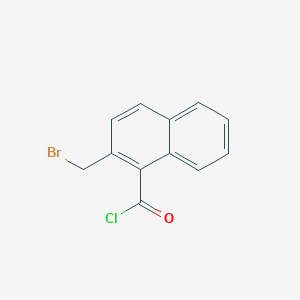
![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)
